molecular formula C9H19ClN2O2 B11884021 3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride

Cat. No.: B11884021
M. Wt: 222.71 g/mol
InChI Key: LMSDLVWKLIICSU-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves several steps. One method includes the epoxidation of trans-2-hexenoic acid, followed by esterification, reduction, and other steps . Another method involves reacting epichlorohydrin with dibenzylamine and hydrogenating the product . These methods are used both in laboratory settings and for industrial production.

Chemical Reactions Analysis

3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, often using reducing agents like hydrogen gas.

    Substitution: This compound can undergo substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

3-Amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride can be compared with other similar compounds, such as:

These compounds share similar structures but may differ in their stereochemistry and specific biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-amino-N-cyclopropyl-2-hydroxyhexanamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-2-3-7(10)8(12)9(13)11-6-4-5-6;/h6-8,12H,2-5,10H2,1H3,(H,11,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDLVWKLIICSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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